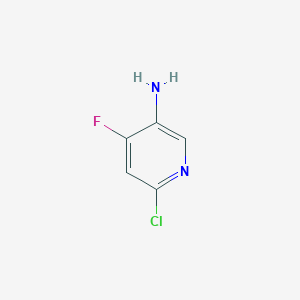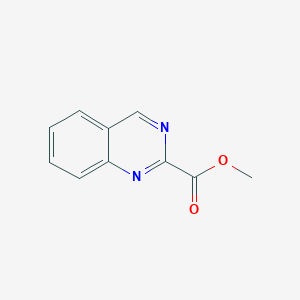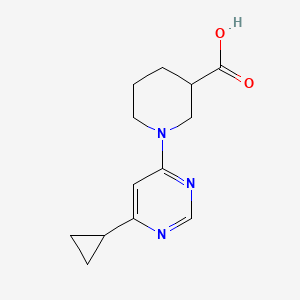
1-(6-Cyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid
説明
1-(6-Cyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid, also known as CPPC, is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.29 g/mol . It has gained significant attention in the scientific community.
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a cyclopropyl group and a pyrimidinyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 247.29 g/mol and a molecular formula of C13H17N3O2 .科学的研究の応用
Antibacterial Agents Synthesis : Miyamoto et al. (1987) discussed the synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, highlighting their potential as potent antibacterial agents. These compounds were synthesized from 2,6-dichloro-5-fluoronicotinic acid derivatives and involved the use of piperidine in the displacement reactions (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).
Antibacterial Activity of Fluoroquinolones : Huang et al. (2010) synthesized a series of fluoroquinolones by introducing 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks to the C7 position of the quinolone core. These new fluoroquinolones exhibited significant antibacterial activity against various strains, including multidrug-resistant ones (Huang, Zhang, Chen, Jia, & Li, 2010).
Pharmacological Evaluation of Aminopyrimidines : Dounay et al. (2009) evaluated aminopyrimidine 2, a 5-HT(1A) agonist, for its pharmacological properties. This compound, featuring a piperidin-3-yl structure, showed moderate potency and metabolic stability, suggesting its potential in therapeutic applications (Dounay, Barta, Bikker, Borosky, Campbell, Crawford, Denny, Evans, Gray, Lee, Lenoir, & Xu, 2009).
Synthesis of α-Aminophosphonates : Reddy et al. (2014) reported the synthesis of 2-cyclopropylpyrimidin-4-yl-aryl/benzothiazole derived α-aminophosphonates. This synthesis was achieved through a condensation reaction of 2-cyclopropylpyrimidin-4-carbaldehyde, highlighting the compound's versatility in chemical synthesis (Reddy, G. Reddy, & Reddy, 2014).
Antimycobacterial Activities : Senthilkumar et al. (2009) synthesized novel fluoroquinolones and evaluated their antimycobacterial activities. Their findings suggested that these compounds, particularly the one with a piperidinyl group, were effective against Mycobacterium tuberculosis strains (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).
Photochemistry Studies : Mella et al. (2001) investigated the photochemistry of a quinoline compound, closely related to the molecule , in aqueous solutions. They found that the compound underwent low-efficiency substitution reactions upon irradiation (Mella, Fasani, & Albini, 2001).
作用機序
将来の方向性
特性
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-13(18)10-2-1-5-16(7-10)12-6-11(9-3-4-9)14-8-15-12/h6,8-10H,1-5,7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEFIGNHQKUSDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




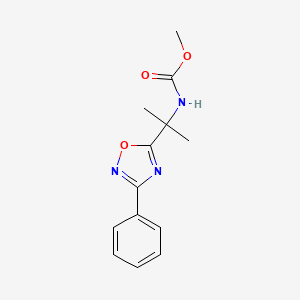




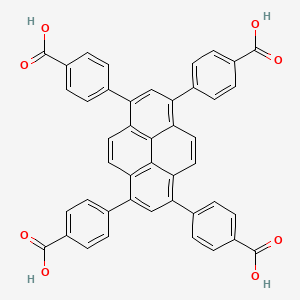
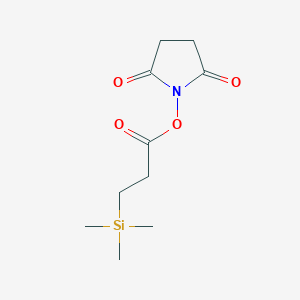
![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol](/img/structure/B1433815.png)
![Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate](/img/structure/B1433816.png)
![2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1433817.png)
![3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,4-dihydroxy-6-methyl-benzoicacid](/img/structure/B1433818.png)
